2-(4-fluorophenyl)-6,7-dihydro-5h-pyrrolo[1,2-a]imidazole
Overview
Description
2-(4-fluorophenyl)-6,7-dihydro-5h-pyrrolo[1,2-a]imidazole is a heterocyclic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the imidazole ring, which imparts unique chemical and biological properties. Imidazole derivatives are known for their diverse therapeutic properties and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 2-(4-fluorophenyl)-6,7-dihydro-5h-pyrrolo[1,2-a]imidazole is the Polo-like kinases (Plk1) . Plk1 is a crucial regulator of the cell cycle, playing a significant role in cell division and proliferation .
Mode of Action
The compound interacts with its target, Plk1, through a process known as molecular docking . The derivatives of this compound bind tightly to the Plk1 receptor, inhibiting its function . This interaction results in the inhibition of cell proliferation, particularly in cancer cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting Plk1 . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
The pharmacokinetics properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability . The compound has passed the Lipinski rule of five, indicating good absorption and permeation . .
Result of Action
The inhibition of Plk1 by the compound leads to the suppression of cell proliferation . This makes the compound a potential candidate for the development of novel anti-cancer drugs, particularly against estrogen-positive breast cancer (MCF-7 cell line) .
Biochemical Analysis
Biochemical Properties
2-(4-Fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to bind tightly to certain receptors, such as Polo-like kinases (Plk1), which are involved in cell cycle regulation . The interaction with Plk1 suggests that this compound may act as an inhibitor, potentially disrupting the normal progression of the cell cycle and leading to antiproliferative effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit enzymes like Plk1 is a key aspect of its mechanism of action . This inhibition can lead to the disruption of critical cellular processes, such as mitosis, ultimately affecting cell proliferation and survival. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, allowing for sustained biological activity. Prolonged exposure may lead to degradation, which can alter its efficacy and impact on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular functions
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound may affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Identifying the specific pathways and enzymes involved can provide insights into the compound’s metabolic fate and potential interactions with other biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain tissues can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-6,7-dihydro-5h-pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluoroaniline with a suitable diketone or aldehyde in the presence of a catalyst. The reaction is often carried out under reflux conditions with a solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance the efficiency of the process . The use of mild Lewis acids as catalysts and the inclusion of various functional groups have also been reported to improve the overall yield and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-6,7-dihydro-5h-pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds .
Scientific Research Applications
2-(4-fluorophenyl)-6,7-dihydro-5h-pyrrolo[1,2-a]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-cancer properties, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl) imidazol-5-ones: These compounds share a similar core structure and have been studied for their anti-cancer properties.
4-phenylimidazole: Another imidazole derivative with similar biological activities.
5-phenylimidazole: Known for its antimicrobial properties.
Uniqueness
2-(4-fluorophenyl)-6,7-dihydro-5h-pyrrolo[1,2-a]imidazole is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This structural feature distinguishes it from other imidazole derivatives and contributes to its potential therapeutic applications .
Properties
IUPAC Name |
2-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-10-5-3-9(4-6-10)11-8-15-7-1-2-12(15)14-11/h3-6,8H,1-2,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPKHWUHNNRULF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=CN2C1)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441906 | |
Record name | 5H-Pyrrolo[1,2-a]imidazole, 2-(4-fluorophenyl)-6,7-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111883-62-6 | |
Record name | 5H-Pyrrolo[1,2-a]imidazole, 2-(4-fluorophenyl)-6,7-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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